molecular formula C15H23N7O2 B2629726 tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate CAS No. 2344680-40-4

tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate

Cat. No.: B2629726
CAS No.: 2344680-40-4
M. Wt: 333.396
InChI Key: KCZDTODPNHIRRW-UHFFFAOYSA-N
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Description

Key Identifiers and Structural Features

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₂₃N₇O₂
Molecular Weight 333.39 g/mol
CAS Registry Number 2344680-40-4
InChI Key KCZDTODPNHIRRW-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic manipulations. The purine moiety, a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9, introduces hydrogen-bonding capabilities akin to natural nucleobases, enabling potential interactions with biological targets.

Structurally, the compound’s piperazine ring adopts a chair conformation, while the purine group maintains planarity, creating a steric and electronic contrast that influences reactivity and binding affinity. This hybrid architecture is emblematic of modern drug design strategies that merge heterocyclic scaffolds to optimize pharmacokinetic and pharmacodynamic properties.

Historical Development and Discovery Timeline

The synthesis of this compound reflects advancements in protective group chemistry and cross-coupling methodologies. Piperazine derivatives gained prominence in the mid-20th century as anthelmintics, but their utility expanded with the advent of Boc protection in the 1960s, which enabled precise functionalization of amine groups. The incorporation of purine motifs into piperazine frameworks emerged in the early 21st century, driven by interest in nucleotide-like therapeutics.

A pivotal development occurred in the 2010s, when researchers at Enamine Ltd. reported the compound’s synthesis via a multi-step sequence involving:

  • Boc protection of piperazine to ensure regioselective functionalization.
  • Coupling of the protected piperazine with a 6-amino-9-methylpurine derivative under palladium-catalyzed conditions.
  • Purification via reverse-phase chromatography to isolate the final product.

This synthesis leveraged reductive amination and transition-metal-mediated cross-coupling, techniques refined in the 2000s for constructing complex heterocycles. The compound’s CAS registration (2344680-40-4) in the late 2010s marked its entry into commercial catalogs as a research tool for kinase inhibition studies and nucleotide analog development.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of piperazine and purine chemistries, two domains critical to pharmaceutical innovation. Piperazines are ubiquitous in drug design due to their ability to modulate solubility, bioavailability, and target engagement. For instance, over 20% of FDA-approved small-molecule drugs contain piperazine or related heterocycles. The Boc group’s introduction allows selective deprotection, enabling sequential functionalization—a key strategy in fragment-based drug discovery.

The purine component imbues the compound with nucleotide-mimetic properties, facilitating interactions with enzymes and receptors that recognize adenine-based structures. Recent studies highlight its utility as:

  • A kinase inhibitor precursor : The purine moiety mimics ATP’s adenine, allowing competitive binding to kinase active sites.
  • A building block for nucleoside analogs : Modifications at the 8-position of purine enable exploration of antiviral and anticancer activities.

Researchers have also exploited its dual functionality to develop combinatorial libraries for high-throughput screening. For example, its piperazine ring can undergo alkylation or acylation, while the purine’s amino group permits further derivatization via Buchwald–Hartwig amination or Suzuki couplings. Such versatility underscores its role in advancing structure-activity relationship (SAR) studies for diseases ranging from cancer to neurodegenerative disorders.

Properties

IUPAC Name

tert-butyl 4-(6-amino-9-methylpurin-8-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-15(2,3)24-14(23)22-7-5-21(6-8-22)13-19-10-11(16)17-9-18-12(10)20(13)4/h9H,5-8H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDTODPNHIRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(N=CN=C3N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate groupThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions include various substituted purine derivatives and modified piperazine compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding affinity and specificity of purine derivatives to various biological targets.

Medicine: In medicine, this compound is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The purine derivative moiety binds to the active site of enzymes, inhibiting their activity and preventing the replication of viruses or the proliferation of cancer cells. The piperazine ring enhances the binding affinity and specificity of the compound, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate can be compared to other tert-butyl piperazine-1-carboxylate derivatives, which share its core structure but differ in substituents and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-amino-9-methylpurine C₁₇H₂₄N₈O₂ 380.43 Purine core for receptor targeting; tert-butyl carbamate enhances stability
tert-butyl 4-(6-fluoroquinolin-8-yl)piperazine-1-carboxylate 6-fluoroquinoline C₁₈H₂₂FN₃O₂ 331.39 Fluorinated aromatic system; potential antimicrobial or anticancer activity
tert-butyl 4-(6-aminohexyl)piperazine-1-carboxylate 6-aminohexyl chain C₁₅H₂₉N₃O₂ 283.41 Aliphatic amino group for solubility; used in linker chemistry
tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Dibenzylamino-cyclohexyl C₂₉H₄₀N₄O₂ 480.66 Chiral cyclohexyl group; applications in stereoselective synthesis

Key Differences and Implications

Purine vs. Quinoline/Aromatic Systems: The purine core in the target compound may confer affinity for nucleic acid-binding proteins or receptors, whereas the 6-fluoroquinoline derivative likely targets bacterial topoisomerases due to its planar aromatic structure.

Functional Group Variability: The aminohexyl chain in introduces hydrophilicity, making it suitable for conjugation in drug delivery, while the dibenzylamino-cyclohexyl group in emphasizes stereochemical complexity for chiral drug development.

Synthetic Routes :

  • The target compound’s synthesis might parallel methods used for (e.g., coupling of tert-butyl piperazine-1-carboxylate with a purine halide).
  • In contrast, employs reductive amination with NaHB(OAc)₃, highlighting divergent strategies for introducing substituents .

Research Findings

  • Purine Derivatives : Analogous purine-piperazine hybrids (e.g., kinase inhibitors) show improved bioavailability when modified with tert-butyl carbamate groups .
  • Quinoline Derivatives: Fluorinated variants like exhibit enhanced metabolic stability compared to non-fluorinated analogs, critical for antimicrobial agents .
  • Aminohexyl Derivatives: Compounds like demonstrate utility as intermediates in peptide synthesis, with yields >60% under mild conditions .

Biological Activity

Tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate, also known by its CAS number 2344680-40-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and an amino-purine moiety. Its structure can be represented as follows:

tert butyl 4 6 amino 9 methyl 9H purin 8 yl piperazine 1 carboxylate\text{tert butyl 4 6 amino 9 methyl 9H purin 8 yl piperazine 1 carboxylate}
PropertyValue
Molecular FormulaC_{14}H_{20}N_{6}O_{2}
Molecular Weight304.35 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with particular focus on its effects on various cancer cell lines.

Case Study: Apoptosis Induction

In a study evaluating the cytotoxic effects of related compounds, it was found that the introduction of the amino-purine moiety significantly enhanced the compound's ability to induce apoptosis in HepG2 (liver cancer) and HT-29 (colon cancer) cell lines. The results indicated that concentrations as low as 10 µM led to over 50% reduction in cell viability compared to controls .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Kinase enzymes play a crucial role in signaling pathways that regulate cell growth and survival.

Efficacy in Kinase Inhibition

In vitro assays demonstrated that this compound exhibited significant inhibition of specific kinases, with inhibition percentages ranging from 79.4% to 81.8%. This suggests that the compound may serve as a promising lead for developing new kinase inhibitors .

Other Biological Activities

Besides anticancer properties, the compound has shown potential in other areas:

  • Antiviral Activity : Preliminary studies indicate that similar purine derivatives may exhibit antiviral properties by interfering with viral replication.
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-(6-amino-9-methyl-9H-purin-8-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a purine derivative with a Boc-protected piperazine intermediate. A common approach includes:

  • Step 1: Boc protection of piperazine using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Step 2: Nucleophilic substitution at the purine’s 8-position using a halogenated purine (e.g., 8-bromo-9-methyladenine) and the Boc-piperazine derivative. This step may require catalysts like Pd for cross-coupling or base-mediated SNAr reactions .
  • Step 3: Final deprotection (if needed) using trifluoroacetic acid (TFA) in DCM to remove the Boc group .
    Key reagents: Boc anhydride, LiAlH4 (reduction), NaH (for substitutions), and TFA.

Q. Which characterization methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., purine-piperazine linkage) and Boc group integrity. Discrepancies in splitting patterns may indicate stereochemical issues .
  • Mass Spectrometry (LCMS/HRMS): Validates molecular weight and detects impurities. For example, HRMS can distinguish between isotopic peaks and byproducts .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity, particularly if the purine-piperazine bond geometry is contested .

Q. How can researchers optimize purification for this compound?

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol. For polar intermediates, reversed-phase C18 columns may improve resolution .
  • Recrystallization: Tert-butyl groups enhance crystallinity. Solvent pairs like DCM/hexane or ethanol/water are effective .
  • Acid-Base Extraction: Leverage the compound’s basic piperazine moiety. Extract into aqueous HCl, then neutralize to recover the free base .

Q. What safety precautions are essential during synthesis and handling?

  • Toxicity: The compound may exhibit acute oral toxicity (Category 4, H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Reactivity: Avoid strong oxidizers (e.g., KMnO4) and moisture-sensitive conditions (LiAlH4). TFA used in deprotection is corrosive; neutralize waste with bicarbonate .
  • Storage: Store at 2–8°C under inert gas (N2/Ar) to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

  • Core Modifications: Replace the purine with other heterocycles (e.g., pyrimidines) or vary the piperazine substituents. Assess biological activity (e.g., kinase inhibition) using in vitro assays .
  • Methodology: Use parallel synthesis to generate analogs. Monitor regioselectivity via LCMS and compare IC50 values in dose-response curves .

Q. What computational tools can predict reaction pathways for synthesizing novel derivatives?

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and predict regioselectivity in purine-piperazine coupling .
  • Reaction Path Search Software: Tools like GRRM or AFIR (Artificial Force-Induced Reaction) identify low-energy pathways for complex substitutions .
  • Machine Learning: Train models on existing reaction data (e.g., solvents, catalysts) to optimize yields and reduce trial-and-error experimentation .

Q. How can researchers resolve contradictory data between NMR and X-ray crystallography results?

  • Dynamic Effects: NMR may average conformers in solution, while X-ray captures static structures. Use variable-temperature NMR to detect rotational barriers in the piperazine ring .
  • Tautomerism: The purine’s 6-amino group may tautomerize, altering NMR shifts. Compare with calculated NMR spectra (e.g., using ACD/Labs) .

Q. What strategies validate the compound’s biological activity in cellular assays?

  • Target Engagement: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs .
  • Off-Target Screening: Perform kinase profiling panels (e.g., Eurofins KinaseScan) to identify selectivity issues .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LCMS to guide lead optimization .

Q. How can advanced analytical methods improve detection limits for trace impurities?

  • UHPLC-MS/MS: Achieve ppb-level sensitivity for genotoxic impurities (e.g., alkylating agents) using multiple reaction monitoring (MRM) .
  • 2D NMR (HSQC, HMBC): Resolve overlapping peaks in complex mixtures, particularly for regioisomeric byproducts .
  • ICP-MS: Detect heavy metal catalysts (e.g., Pd, Cu) post-synthesis to ensure compliance with ICH Q3D guidelines .

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